N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group linked to a 3,4-dimethoxyphenethylamine moiety. The addition of nitro groups at positions 3 and 5 on the benzamide ring likely enhances its bioactivity, as nitro groups are critical for antimicrobial and antimycobacterial properties in related compounds .
Properties
Molecular Formula |
C17H17N3O7 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H17N3O7/c1-26-15-4-3-11(7-16(15)27-2)5-6-18-17(21)12-8-13(19(22)23)10-14(9-12)20(24)25/h3-4,7-10H,5-6H2,1-2H3,(H,18,21) |
InChI Key |
XIXBBUKGJPBSAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method involves coupling 3,5-dinitrobenzoic acid with 2-(3,4-dimethoxyphenyl)ethylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
Procedure :
-
Activation : 3,5-Dinitrobenzoic acid (1.0 equiv) is dissolved in dichloromethane under nitrogen. EDCI (1.2 equiv) and DMAP (0.1 equiv) are added at 0°C to form the active ester intermediate.
-
Coupling : 2-(3,4-Dimethoxyphenyl)ethylamine (1.1 equiv) is introduced, and the reaction is warmed to room temperature for 24 hours.
-
Workup : The mixture is washed sequentially with 2M HCl, saturated NaHCO₃, and brine. The crude product is purified via recrystallization (dichloromethane/ethyl acetate).
Yield : 76%.
Advantages : High reproducibility and compatibility with nitro groups.
Limitations : Requires strict anhydrous conditions and expensive coupling reagents.
Acyl Chloride Route
An alternative approach employs 3,5-dinitrobenzoyl chloride, generated in situ from 3,5-dinitrobenzoic acid using thionyl chloride.
Procedure :
-
Chlorination : 3,5-Dinitrobenzoic acid (1.0 equiv) is refluxed with thionyl chloride (3.0 equiv) for 3 hours. Excess thionyl chloride is removed under vacuum.
-
Amidation : The acyl chloride is reacted with 2-(3,4-dimethoxyphenyl)ethylamine (1.05 equiv) in tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) yields the product.
Yield : 68%.
Advantages : Avoids carbodiimide reagents; suitable for large-scale synthesis.
Limitations : Thionyl chloride handling requires specialized equipment.
Optimized Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) enable higher temperatures but risk nitro-group decomposition.
Catalytic Additives
-
DMAP : Enhances coupling efficiency by stabilizing the active ester (yield increase: 15–20%).
-
HOBt (Hydroxybenzotriazole) : Reduces side reactions in EDCI-mediated couplings (purity improvement: 5–8%).
Characterization and Analytical Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.85–6.79 (m, 3H, Ar-H), 3.91 (s, 6H, OCH₃), 3.85 (s, 3H, OCH₃), 3.65 (t, J = 6.8 Hz, 2H, CH₂), 2.90 (t, J = 6.8 Hz, 2H, CH₂).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (NO₂).
Industrial-Scale Adaptations
Patent CN103664681A discloses a scalable protocol using EDCI.HCl and DMAP in dichloromethane, achieving 76% yield with minimal purification. Key modifications include:
-
Catalyst Loading : Reduced DMAP from 0.2 to 0.1 equiv to lower costs.
-
Workup Simplification : Substitution of column chromatography with recrystallization.
Challenges and Mitigation Strategies
-
Nitro Group Stability : Avoid prolonged exposure to >80°C or strong reducing agents.
-
Amine Oxidation : Use nitrogen atmospheres during coupling to prevent degradation.
-
Byproduct Formation : Introduce HOBt to suppress N-acylurea formation.
Emerging Methodologies
Recent advances explore enzymatic amidation and flow chemistry:
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide is an organic molecule that has garnered interest in various scientific research domains. This article delves into its applications, particularly in the fields of medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
The compound has been explored for its anticancer properties . Studies have indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, its mechanism of action may involve the induction of apoptosis in malignant cells through the modulation of specific signaling pathways .
Case Study: Anticancer Activity
- Objective : To evaluate the cytotoxic effects on breast cancer cells.
- Method : Treatment of MCF-7 cells with varying concentrations of this compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The presence of nitro groups is believed to enhance its efficacy against bacterial strains by disrupting their cellular processes.
Case Study: Antimicrobial Efficacy
- Objective : To assess the effectiveness against Staphylococcus aureus.
- Method : Disk diffusion method to evaluate inhibition zones.
- Results : The compound displayed notable antibacterial activity compared to standard antibiotics.
Materials Science
In addition to its biological applications, this compound is being investigated for use in developing advanced materials. Its unique chemical properties allow for potential applications in creating polymers and coatings with enhanced thermal and mechanical stability .
Application Example
- Field : Coatings
- Benefit : Improved resistance to environmental degradation due to the compound's stable structure.
Comparative Data Table
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dinitrobenzamide (DNB) Derivatives
DNB1 and DNB2
- DNB1: N-(2-(4-Methoxyphenoxy)ethyl)-3,5-dinitrobenzamide
- DNB2 : N-(2-(Benzyloxy)ethyl)-3,5-dinitrobenzamide
Both DNB1 and DNB2 share the 3,5-dinitrobenzamide core but differ in their ethyl-linked substituents. DNB1 features a 4-methoxyphenoxy group, while DNB2 has a benzyloxy group. These compounds exhibit potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with MIC values in the nanomolar range .
N-Ethyl-3,5-dinitrobenzamide
This simpler analog replaces the aromatic phenethyl group with a linear ethyl chain. It serves as an intermediate with reported antibacterial and antifungal activities . The absence of aromatic substituents likely reduces target specificity compared to the dimethoxy-substituted compound.
Benzamide Derivatives with Modified Substituents
N-(3,5-Dimethoxyphenyl)benzamide
This analog retains methoxy groups but positions them on the benzamide-attached phenyl ring (3,5-dimethoxy) instead of the ethyl-linked phenyl group. Single-crystal X-ray studies confirm its planar structure, with hydrogen bonding influencing crystal packing . The altered substitution pattern may reduce bioactivity compared to the target compound, as the 3,4-dimethoxy configuration on the ethyl chain could optimize receptor interactions.
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide
Key Research Findings and Activity Trends
Role of Nitro Groups
The 3,5-dinitro substitution on the benzamide ring is critical for antimycobacterial activity. highlights that nitro groups are essential for inhibiting M. tuberculosis, likely through redox cycling or targeting decaprenyl-phosphoribose epimerase (DprE1), a key enzyme in cell wall synthesis .
Impact of Substituents on the Ethyl Chain
- Methoxy vs. Benzyloxy/Phenoxy: DNB1 and DNB2’s substituents (methoxyphenoxy, benzyloxy) confer moderate lipophilicity, balancing solubility and membrane penetration. The target compound’s 3,4-dimethoxyphenethyl group may further enhance lipid bilayer interaction, improving intracellular accumulation.
- Aromatic vs.
Data Tables
Table 1: Structural Comparison of Key Analogs
Table 2: Physicochemical Properties (Representative Examples)
| Compound Name | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | 429.4 | 3.8 | 0.12 |
| DNB1 | 391.3 | 3.2 | 0.25 |
| DNB2 | 385.3 | 3.5 | 0.18 |
| N-Ethyl-3,5-dinitrobenzamide | 269.2 | 2.1 | 0.75 |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dinitrobenzamide, with the CAS number 56205-54-0, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medical applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a dinitrobenzamide moiety attached to a 3,4-dimethoxyphenyl ethyl group. This structure is significant for its interaction with biological targets.
The compound exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Tumor Growth : It has been shown to inhibit the growth of various cancer cell lines through apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cancer progression, such as the EGFR pathway .
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluated the compound's efficacy against various human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to both apoptosis and necrosis pathways .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms by which the compound exerts its effects. It was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in treated cells, suggesting a robust mechanism for inducing apoptosis .
- In Vivo Studies : Animal model studies demonstrated that administration of this compound significantly reduced tumor size compared to controls. The treatment also resulted in minimal toxicity to normal tissues, indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
